2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone
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Overview
Description
2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4,5-triaminopyrimidine with an appropriate diketone, followed by cyclization and reduction steps. The reaction conditions often require acidic or basic catalysts, with temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or pteridine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid pteridines, while substitution reactions can produce a variety of functionalized pteridines.
Scientific Research Applications
2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme cofactors and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include key metabolic or signaling routes, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
Biopterin: A naturally occurring pteridine involved in the biosynthesis of neurotransmitters.
Folic Acid: A vitamin essential for DNA synthesis and repair.
Methotrexate: A pteridine derivative used as a chemotherapy agent.
Uniqueness
2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike biopterin and folic acid, which are naturally occurring, this compound is synthetically derived, allowing for tailored modifications to enhance its properties for specific applications.
Biological Activity
2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone is a pteridine derivative with significant biological relevance. This compound possesses a unique tetrahydro structure that contributes to its diverse biological activities, particularly in pharmacology and biochemistry. Understanding its biological activity is essential for exploring potential therapeutic applications.
- Molecular Formula : C8H14N5O
- Molecular Weight : Approximately 185.22 g/mol
- Structure : The compound features an amino group and dimethyl substituents on the pteridine ring, which influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its role as an inhibitor of GTP cyclohydrolase I (GTPCH), an enzyme critical in the biosynthesis of tetrahydrobiopterin (BH4). This inhibition has implications for various physiological processes and potential therapeutic uses.
Key Biological Activities:
- Enzyme Inhibition : Inhibits GTP cyclohydrolase I, impacting neurotransmitter synthesis.
- Neuroprotective Effects : Potentially protects against neurodegenerative diseases by modulating neurotransmitter levels.
- Antioxidant Properties : May exhibit antioxidant activity by scavenging free radicals.
The mechanism through which this compound exerts its biological effects involves binding to the active site of GTPCH. This interaction prevents the conversion of GTP to dihydroneopterin triphosphate (DHNP), thereby reducing the levels of BH4 available for critical enzymatic reactions.
Comparative Analysis with Related Compounds
The following table summarizes structural and functional comparisons with similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6,7-Dimethyltetrahydropterin | C8H12N4O | Lacks the amino group; involved in neurotransmitter synthesis |
2-Amino-4-hydroxy-6-methylpteridine | C7H8N4O | Hydroxylated derivative; different biological activities |
5-Methyltetrahydrofolate | C20H24N7O6S | More complex structure; critical in one-carbon metabolism |
The unique structural configuration of this compound distinguishes it from these compounds and contributes to its specific biological activity profile.
Neuroprotective Effects in Animal Models
Research has demonstrated that administration of this compound in rodent models resulted in significant neuroprotection against excitotoxicity induced by glutamate. The compound was shown to modulate levels of key neurotransmitters such as dopamine and serotonin, suggesting a potential role in treating neurodegenerative disorders.
Antioxidant Activity Assessment
In vitro studies have assessed the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging assay). Results indicated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models.
Properties
CAS No. |
60378-42-9 |
---|---|
Molecular Formula |
C8H13N5O |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
(6S,7R)-2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H13N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h3-4,10H,1-2H3,(H4,9,11,12,13,14)/t3-,4+/m0/s1 |
InChI Key |
ARHXUJTYUBUXBB-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC2=C(N1)C(=O)NC(=N2)N)C |
Canonical SMILES |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C |
Origin of Product |
United States |
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